molecular formula C7H13NO3 B2649035 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid CAS No. 1536873-76-3

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid

Cat. No. B2649035
CAS RN: 1536873-76-3
M. Wt: 159.185
InChI Key: FEOYTKQMQQZJKE-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid is a chemical compound with the CAS Number: 1536873-76-3 . It has a molecular weight of 159.19 .


Molecular Structure Analysis

The InChI code for 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid is 1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Superconductivity Research

A new chemical precursor system for the YBa2Cu3O7–x superconductor using acetic acid and 1,3-bis(dimethylamino)propan-2-ol has been developed. This includes the characterization of a polynuclear copper(II) complex with a two-dimensional hydrogen-bonded network, demonstrating the potential of related compounds in superconductor materials research (Wang et al., 1992).

Crystallography and Structural Chemistry

The crystal structure of triclopyr, a compound featuring a 2-[(3,5,6-trichloropyridin-2-yl)oxy]acetic acid moiety, has been elucidated, providing insights into molecular interactions and architecture relevant for the design of agrochemicals and potentially pharmaceuticals (Cho et al., 2014).

Organometallic Chemistry

Zwitterionic organometalates featuring a 2-(dimethylamino)ethyl cyclopentadienyl moiety have been studied for their unique structures and reactivity. This research highlights the nuanced effects of intramolecular charge separation on the properties of organometallic compounds (Fischer et al., 2005).

Synthetic Organic Chemistry

Compounds such as 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid have been synthesized and investigated for their coordination chemistry with rare earth metals. These studies are fundamental to developing new materials and catalysts (Khristolyubov et al., 2021).

Photoredox Catalysis

Research on acetic acid's role in accelerating visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives demonstrates the potential of acetic acid derivatives in medicinal chemistry for modifying pharmacological properties (Wu et al., 2017).

Safety and Hazards

The safety information and hazards associated with 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid are not specified in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[3-(dimethylamino)oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYTKQMQQZJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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